2-(Ethylamino)ethanol

描述

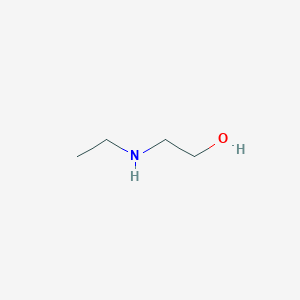

2-(Ethylamino)ethanol (EAE), also known as N-ethylethanolamine, is a secondary alkanolamine with the molecular formula C₄H₁₁NO. Structurally, it consists of an ethanol backbone with an ethylamino group (-NH-CH₂CH₃) attached to the second carbon (Figure 1). This configuration enables EAE to act as a versatile solvent and absorbent, particularly in carbon dioxide (CO₂) capture applications. Its hydroxyl and amino functional groups facilitate intramolecular interactions, enhancing reactivity with acidic gases like CO₂ .

准备方法

Synthetic Routes and Reaction Conditions

2-(Ethylamino)ethanol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ethylamine in the presence of a catalyst such as a crystalline metallosilicate . Another method involves the disproportionation of N-ethyldiethanolamine in the presence of catalysts like manganese oxide or alkali metal hydroxide-supporting zirconium oxide .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where ethylene oxide and ethylamine are reacted under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through distillation to obtain high-purity this compound .

化学反应分析

Types of Reactions

2-(Ethylamino)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Ethylaminoacetaldehyde or ethylaminoacetic acid.

Reduction: Ethylamine.

Substitution: Various N-substituted ethanolamines.

科学研究应用

2-(Ethylamino)ethanol has diverse applications in scientific research:

作用机制

The primary mechanism of action of 2-(Ethylamino)ethanol lies in its chemical reactivity, particularly as a nucleophilic agent in organic synthesis reactions. It can react with electrophiles to form various products. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity .

相似化合物的比较

Key Properties :

- Molecular weight: 89.14 g/mol

- Boiling point: ~165–170°C (estimated)

- Applications: Primarily studied for CO₂ absorption in industrial gas treatment processes .

Comparison with Structurally Similar Compounds

Structural Analogs: Variation in Alkyl Chain Length

EAE belongs to a family of alkanolamines with the general formula 2-(alkylamino)ethanol, where the alkyl group varies. Comparisons with 2-(Propylamino)ethanol (PAE) and 2-(Butylamino)ethanol (BAE) reveal:

| Compound | Alkyl Chain | CO₂ Loading (mol CO₂/mol amine) | Key Observation |

|---|---|---|---|

| 2-(Ethylamino)ethanol | Ethyl (C₂) | 0.45–0.50 | Similar performance to PAE/BAE |

| 2-(Propylamino)ethanol | Propyl (C₃) | 0.45–0.50 | No significant difference vs. EAE |

| 2-(Butylamino)ethanol | Butyl (C₄) | 0.45–0.50 | Chain length has minimal impact |

Research Findings :

- CO₂ absorption capacity remains consistent across EAE, PAE, and BAE due to the shared 2-aminoethanol backbone. The hydroxyl group’s proximity to the amino moiety enables intramolecular hydrogen bonding, stabilizing carbamate formation during CO₂ capture .

Positional Isomers: Alcohol Chain Length Effects

Compounds with extended alcohol chains, such as 3-Ethylamino-1-propanol (EAP) and 4-Ethylamino-1-butanol (EAB), exhibit reduced CO₂ absorption:

| Compound | Alcohol Chain Length | CO₂ Loading (mol CO₂/mol amine) |

|---|---|---|

| EAE | C₂ (ethanol) | 0.45–0.50 |

| EAP | C₃ (propanol) | 0.35–0.40 |

| EAB | C₄ (butanol) | 0.30–0.35 |

Research Findings :

- Increasing the distance between the hydroxyl and amino groups (e.g., in EAP/EAB) weakens intramolecular interactions, reducing carbamate stability and CO₂ loading .

Secondary Amines: 2-(Methylamino)ethanol (MAE)

MAE (C₃H₉NO), a methyl-substituted analog of EAE, shares similar applications but differs in physical properties:

| Property | EAE | MAE |

|---|---|---|

| Molecular Weight | 89.14 g/mol | 75.11 g/mol |

| Surface Tension (30°C) | 45–50 mN/m | 40–45 mN/m |

| Density (298 K) | 0.98–1.02 g/cm³ | 0.94–0.98 g/cm³ |

Research Findings :

- MAE’s lower molecular weight and surface tension enhance its miscibility in aqueous blends with tertiary amines (e.g., triethanolamine). However, EAE demonstrates higher thermal stability in CO₂ absorption systems at elevated temperatures (313–333 K) .

Tertiary Amines: Diethylaminoethanol (DEAE)

2-(Diethylamino)ethanol (DEAE), a tertiary amine (C₆H₁₅NO), differs significantly in reactivity and applications:

| Property | EAE | DEAE |

|---|---|---|

| Amine Type | Secondary | Tertiary |

| CO₂ Reaction Mechanism | Carbamate formation | Bicarbonate formation |

| Primary Application | Gas treatment | Pharmaceuticals, resins |

Research Findings :

- DEAE’s tertiary structure limits direct carbamate formation, making it less efficient for CO₂ capture than EAE. However, DEAE is preferred in ion-exchange resins (e.g., DEAE-cellulose) and as a procaine precursor .

Data Tables

Table 1: CO₂ Absorption Performance

| Compound | CO₂ Loading (mol/mol) | Temperature (K) | Reference |

|---|---|---|---|

| EAE | 0.48 ± 0.02 | 298–323 | |

| PAE | 0.47 ± 0.03 | 298–323 | |

| EAP | 0.38 ± 0.02 | 298–323 |

Table 2: Physical Properties of Aqueous Blends

| Property | EAE + Triethanolamine | MAE + N-Methyldiethanolamine |

|---|---|---|

| Viscosity (323 K) | 1.2–1.5 mPa·s | 0.9–1.1 mPa·s |

| Density (323 K) | 1.05–1.10 g/cm³ | 1.02–1.06 g/cm³ |

| Reference |

生物活性

2-(Ethylamino)ethanol, also known as ethylaminoethanol, is a compound with the chemical formula CHNO. It is primarily recognized for its applications in pharmaceuticals, agriculture, and as a functional chemical. This article explores the biological activity of this compound, focusing on its antibacterial properties, toxicity, and potential therapeutic applications.

- Chemical Formula : CHNO

- CAS Number : 110-73-6

- Physical State : Colorless liquid with an amine-like odor

- Boiling Point : 167 °C

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study involving amphiphilic polymers derived from related aminoethyl acrylates demonstrated that modifications in the polymer structure could enhance antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The incorporation of cationic centers in the polymer chains led to a marked increase in antibacterial activity while maintaining low hemolytic toxicity towards mammalian cells .

| Polymer Type | Antibacterial Activity (E. coli) | Hemolytic Activity |

|---|---|---|

| Homopolymer | High | Low |

| Copolymer | Moderate | Moderate |

Toxicity Studies

The toxicity of this compound has been evaluated through hemolytic assays, which assess the compound's ability to lyse red blood cells. The results indicated that while the compound exhibits antibacterial properties, it also poses a risk of hemolysis at higher concentrations. The selectivity index for bacterial versus mammalian cells was found to be significantly favorable when using modified polymers containing this compound .

Synthesis and Applications

A notable case study involved the synthesis of this compound from N-ethyldiethanolamine through a disproportionation reaction using specific catalysts. This method yielded high conversion rates and demonstrated the compound's utility in various applications, including as a precursor for pharmaceuticals and agricultural chemicals .

Pharmacological Potential

The pharmacological potential of this compound has been explored in drug formulations where it serves as an active ingredient due to its ability to enhance solubility and bioavailability of other compounds. Its role in drug delivery systems highlights its importance in medicinal chemistry and therapeutic applications .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

- Antibacterial Efficacy : The compound shows promising results against Gram-negative and Gram-positive bacteria.

- Toxicological Profile : While effective as an antibacterial agent, care must be taken regarding its hemolytic properties.

- Versatile Applications : Its synthesis from readily available precursors makes it an attractive candidate for industrial applications.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Ethylamino)ethanol (EAE) relevant to CO₂ absorption studies?

EAE's physicochemical properties, such as density, viscosity, and heat capacity, are critical for designing gas absorption systems. Experimental studies measure these properties using techniques like vibrating-tube densitometry and capillary viscometry across temperatures (298.15–323.15 K). For instance, ternary mixtures of EAE with diethanolamine or triethanolamine show temperature-dependent viscosity variations, which are modeled using equations like the Vogel-Tammann-Fulcher (VTF) to predict solvent behavior under operational conditions . Heat capacity data (299.1–397.8 K) are obtained via adiabatic calorimetry, essential for energy balance calculations in absorption processes .

Q. How is EAE prepared and characterized in laboratory settings for gas absorption experiments?

EAE solutions are typically prepared using ≥98% purity reagents (e.g., Sigma-Aldridge) without further purification. Solutions are mixed with deionized water to ensure homogeneity, and solvent characteristics (density, pH) are validated before experimentation. Analytical techniques like HPLC ensure water quality, while gas chromatography quantifies CO₂ loading capacities. Experimental setups often employ stirred-cell reactors or continuous-flow systems to simulate industrial conditions .

Q. What safety protocols are recommended for handling EAE in research laboratories?

EAE requires handling under inert atmospheres (e.g., nitrogen) due to its hygroscopicity and reactivity. Safety measures include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Immediate access to eyewash stations and safety showers, as recommended by OSHA H315/H319 hazard codes.

- Storage in sealed containers away from oxidizers, with regular ventilation checks in confined spaces .

Advanced Research Questions

Q. How does EAE’s CO₂ absorption performance compare to other secondary amines under varying conditions?

EAE exhibits higher CO₂ solubility than 2-(isopropylamino)ethanol and 2-(butylamino)ethanol at elevated temperatures (313.15–333.15 K), attributed to its lower steric hindrance and favorable amine group reactivity. Thermodynamic models (e.g., Extended UNIQUAC) validate experimental absorption rates, showing deviations <5% at 293–333 K. However, EAE’s viscosity increases significantly upon CO₂ loading, requiring blending with tertiary amines like MDEA to mitigate mass transfer limitations .

Q. How can contradictions between experimental data and thermodynamic models in EAE systems be resolved?

Discrepancies often arise from assumptions in activity coefficient models or incomplete parameterization of the CO₂-H₂S-EAE-H₂O system. Researchers address this by:

- Incorporating dielectric constant measurements of EAE to refine solvent-solute interactions.

- Validating models with high-precision experimental data (e.g., H₂S solubility in EAE solutions).

- Iterative parameter regression using polynomial equations to improve predictive accuracy .

Q. What strategies optimize blended solvent systems containing EAE for enhanced CO₂ capture?

Blending EAE with tertiary amines (e.g., MDEA) reduces energy penalties by lowering solvent regeneration temperatures. Methodologies include:

- Screening blends using thermogravimetric analysis (TGA) to assess thermal stability.

- Measuring carbonated solution viscosities to identify synergistic effects (e.g., 3-(dimethylamino)propan-1-ol + EAE).

- Process simulation tools (Aspen Plus®) to evaluate energy consumption and solvent degradation rates .

Q. How is EAE’s environmental impact assessed in sustainable biomethane production?

Life cycle assessments (LCAs) evaluate EAE’s marine biodegradability and ecotoxicity using OECD 301F tests. Key steps include:

- Measuring biochemical oxygen demand (BOD) to quantify biodegradation rates.

- Toxicity screening via algal growth inhibition assays (e.g., Selenastrum capricornutum).

- Integration with anaerobic digestion models (ADM1) to simulate eco-efficient biogas upgrading processes .

属性

IUPAC Name |

2-(ethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJDSYMOBYNHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021922 | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylaminoethanol, [combustible liquid label] appears as a colorless liquid with an amine-like odor. Slightly less dense than water. May mildly irritate skin and eyes. At high temperature may decompose to yield toxic oxides of nitrogen., Liquid, Colorless liquid with an odor like amines; [CAMEO] | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

160 °F (NFPA, 2010) | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-73-6 | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G0G2TK41H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。